2,2-Diphenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide
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Overview
Description
2,2-Diphenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide is a complex organic compound that features a thiazolo[5,4-B]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the thiazolo[5,4-B]pyridine core. This intermediate is further reacted with 3-bromobenzoyl chloride to introduce the phenylacetamide group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the thiazolo[5,4-B]pyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 2,2-Diphenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and its derivatives share a similar core structure and exhibit a range of biological activities.
Pyridine Derivatives: Pyridine-based compounds are also structurally related and have diverse applications in medicinal chemistry.
Uniqueness
What sets 2,2-Diphenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide apart is its unique combination of the thiazolo[5,4-B]pyridine core with the phenylacetamide group. This structural arrangement may confer specific biological activities that are not observed in other related compounds .
Properties
Molecular Formula |
C26H19N3OS |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2,2-diphenyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C26H19N3OS/c30-24(23(18-9-3-1-4-10-18)19-11-5-2-6-12-19)28-21-14-7-13-20(17-21)25-29-22-15-8-16-27-26(22)31-25/h1-17,23H,(H,28,30) |
InChI Key |
DZLDBOUWAUSZHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5 |
Origin of Product |
United States |
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